Methyl 3-Cyano-4,6-dimethylpicolinate
Description
Methyl 3-Cyano-4,6-dimethylpicolinate is a pyridine derivative characterized by a cyano group at position 3, methyl ester at position 2, and methyl substituents at positions 4 and 4. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including insecticidal and pharmaceutical applications. Its structural features, such as the electron-withdrawing cyano group and ester functionality, influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 3-cyano-4,6-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-7(2)12-9(8(6)5-11)10(13)14-3/h4H,1-3H3 |
InChI Key |
XCMMSTIMEUFUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30490364 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of MFCD30490364 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced technologies to monitor and control the reaction conditions. The final product is then purified and tested to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD30490364 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD30490364 typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is usually carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under an inert atmosphere.
Substitution: This reaction may involve halogens or other nucleophiles, with conditions varying depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD30490364 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: MFCD30490364 is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of MFCD30490364 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can result in various effects, such as changes in cellular signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Ethyl 3-Cyano-4,6-dimethylpicolinate
Ethyl 3-Cyano-4,6-dimethylpicolinate shares the same pyridine core and substituent positions as the methyl ester analog but differs in the ester group (ethyl vs. methyl). According to CymitQuimica (2025), the ethyl variant has been discontinued, while the methyl ester remains available. This suggests that the methyl ester may offer superior stability, synthetic feasibility, or commercial viability. The choice of ester group can impact lipophilicity, bioavailability, and metabolic stability, which are critical in agrochemical or pharmaceutical applications .
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)
This compound, synthesized from 3-cyano-4,6-distyrylpyridin-2(1H)-thione, features a thioacetamide moiety and styryl substituents. It demonstrated significantly higher insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid . Unlike Methyl 3-Cyano-4,6-dimethylpicolinate, Compound 2’s bioactivity is attributed to its extended conjugated system (styryl groups) and sulfur-containing side chain, which may enhance target binding or resistance to degradation .
Methyl 4-Amino-3,5,6-trichloropicolinate
This picolinate derivative replaces the cyano and methyl groups with amino and chlorine substituents. Its synthesis involves microwave-assisted reactions, highlighting a divergent synthetic approach compared to conventional methods used for this compound . The amino group may facilitate hydrogen bonding, making it suitable for different biological targets.
3-Cyano-4-ethylbenzoic Acid and Derivatives
These compounds, such as 3-Cyano-4-ethylbenzoic acid (CAS 684249-28-3), replace the pyridine ring with a benzene core.
Insecticidal Activity
Pyridine derivatives like this compound and Compound 2 exhibit potent insecticidal effects. Compound 2’s activity against cowpea aphid surpasses acetamiprid, a benchmark neonicotinoid, suggesting that styryl and thioether groups enhance efficacy . In contrast, the methyl and cyano groups in this compound may optimize solubility and systemic distribution in plants.
Antitumor Potential
While direct evidence for this compound is lacking, structurally related cyano-containing heterocycles, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, have shown antitumor activity . The cyano group’s role in inhibiting enzymes or DNA interactions could be a shared mechanism.
Commercial Availability
The discontinuation of Ethyl 3-Cyano-4,6-dimethylpicolinate contrasts with the sustained availability of the methyl ester, underscoring market preferences for methyl derivatives in research and industrial applications .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
